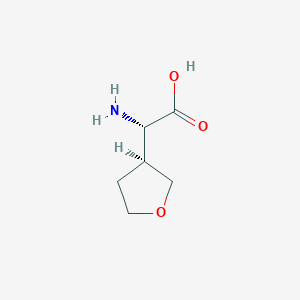
(S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid is a chiral amino acid derivative with a unique structure that includes an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts in the reaction of oxolane derivatives with amino acid precursors. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions
(S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学的研究の応用
(S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The oxolane ring structure may also play a role in its binding affinity and specificity towards certain proteins or receptors.
類似化合物との比較
Similar Compounds
L-Isoleucine: Another chiral amino acid with a similar structure but different functional groups.
2-Amino-3-methylpentanoic acid: Shares structural similarities but differs in the side chain configuration.
Uniqueness
(S)-2-amino-2-((S)-tetrahydrofuran-3-yl)acetic acid is unique due to its oxolane ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
150331-99-0 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
(2S)-2-amino-2-[(3S)-oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 |
InChIキー |
HAKFKLNJIKJGET-UHNVWZDZSA-N |
SMILES |
C1COCC1C(C(=O)O)N |
異性体SMILES |
C1COC[C@@H]1[C@@H](C(=O)O)N |
正規SMILES |
C1COCC1C(C(=O)O)N |
同義語 |
3-Furanacetic acid, .alpha.-aminotetrahydro-, [S-(R*,R*)]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















